(Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
8-ethoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-26-15-8-3-5-11-9-14(17(23)25)18(27-16(11)15)24-13-7-4-6-12(10-13)19(20,21)22/h3-10H,2H2,1H3,(H2,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJHDJCNTXFICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation Methodology
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Reagents : Chromene-3-carboxamide (1.0 eq), 3-(trifluoromethyl)aniline (1.1 eq), p-toluenesulfonic acid (PTSA, 0.1 eq), toluene solvent.
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Conditions : Azeotropic reflux with Dean-Stark trap for water removal (12–14 hours).
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Stereochemical Control : The Z-configuration is favored by steric hindrance from the ethoxy group at position 8, as confirmed by NOESY NMR.
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Yield : 58–62% after silica gel chromatography (hexane:ethyl acetate, 7:3).
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to reduce reaction time:
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Conditions : 150 W, 100°C, 45 minutes under solvent-free conditions.
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Yield Improvement : 74–78% with reduced side-product formation.
Carboxamide Functionalization and Purification
The carboxamide at position 3 is typically introduced during the initial cyclization step. However, post-synthetic modifications are documented:
Hydrolysis of Nitrile Precursors
Amide Coupling Strategies
For analogs requiring specialized amides, coupling reagents such as EDC/HOBt are employed:
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Reagents : Chromene-3-carboxylic acid (1.0 eq), 3-(trifluoromethyl)aniline (1.2 eq), EDC (1.5 eq), HOBt (0.5 eq), DMF solvent.
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Conditions : Room temperature, 24 hours under argon.
Critical Analysis of Synthetic Pathways
Comparative Efficiency of Methods
Solvent and Catalyst Impact
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Toluene vs. DMF : Toluene affords higher Z-selectivity (92:8 Z:E) compared to DMF (85:15) due to reduced polarity.
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Acid Catalysts : PTSA outperforms HCl in imine formation, with yields increasing from 54% to 62%.
Structural Characterization and Validation
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.25 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.45 (m, 4H, Ar-H), 6.98 (s, 1H, CH), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
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¹³C NMR : δ 165.2 (CONH), 159.8 (C=N), 154.1 (C-O), 132.4–118.7 (Ar-C), 63.5 (OCH₂), 14.3 (CH₃).
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HRMS : m/z calcd. for C₁₉H₁₄F₃N₂O₃ [M+H]⁺ 389.0984, found 389.0986.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of new functional groups in place of the trifluoromethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific chemical properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The imino group may also play a role in binding to specific targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural differences and molecular data for (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide and its analogs:
*Calculated based on molecular formulas.
Key Observations
The 3-(trifluoromethyl)phenyl group enhances electron-withdrawing effects and metabolic stability relative to halogens (e.g., 4-fluoro in CAS 352704-71-3) or methoxy substituents (e.g., 4-(trifluoromethoxy)phenyl in ) .
Carboxamide Modifications :
- Unsubstituted carboxamide (-NH2) in the target compound may facilitate hydrogen bonding, unlike acetylated (CAS 328077-50-5) or alkylated (e.g., tetrahydrofuran-methyl in ) derivatives, which could reduce solubility .
Synthetic Accessibility :
Implications for Bioactivity
The Z-configuration of the imino group may also influence binding to biological targets by dictating spatial orientation .
Biological Activity
(Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide is a synthetic organic compound classified as a chromene derivative. Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of scientific research.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features
- Chromene Core : The core structure contributes to the compound's biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and stability.
- Imino Group : Potentially involved in binding interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, particularly Gram-positive bacteria.
Minimum Inhibitory Concentration (MIC)
The compound has shown promising results with MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an effective antimicrobial agent .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways associated with tumor growth.
Case Studies
- In Vitro Studies : Cell line assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines. Specific IC50 values were reported, highlighting its potency relative to standard chemotherapeutic agents.
- Mechanism Exploration : Investigations into the molecular targets of the compound revealed interactions with key signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It appears to modulate inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and tumor growth.
- Receptor Interaction : Binding to specific receptors could alter cellular signaling pathways, leading to reduced inflammation or tumorigenesis.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other chromene derivatives:
| Compound Name | Structure Type | MIC (μM) | IC50 (μM) | Notable Activity |
|---|---|---|---|---|
| Compound A | Chromene | 20 | 5 | Antimicrobial |
| Compound B | Chromene | 30 | 10 | Anticancer |
| (Z)-8-ethoxy... | Chromene | 15.625 - 125 | Varies | Antimicrobial, Anticancer, Anti-inflammatory |
Q & A
Basic: What are the critical synthetic steps for preparing (Z)-8-ethoxy-2-((3-(trifluoromethyl)phenyl)imino)-2H-chromene-3-carboxamide?
The synthesis involves:
- Step 1 : Condensation of an 8-ethoxy chromene-3-carboxylic acid derivative with a 3-(trifluoromethyl)aniline precursor under reflux in anhydrous ethanol, catalyzed by acetic acid to form the imine bond (Z-configuration) .
- Step 2 : Carboxamide formation via coupling the carboxylic acid intermediate with an appropriate amine (e.g., HATU/DMF-mediated activation) .
- Key variables : Reaction temperature (60–80°C), solvent polarity, and inert atmosphere to prevent oxidation of the imine group .
Basic: How is the (Z)-configuration of the imine group confirmed experimentally?
- NMR spectroscopy : The imine proton (N=CH) in the -NMR spectrum appears as a singlet at δ 8.2–8.5 ppm, with coupling constants (< 2 Hz) indicating restricted rotation consistent with the Z-isomer .
- X-ray crystallography : Single-crystal analysis using SHELX software confirms the spatial arrangement of substituents around the imine bond .
Basic: Which analytical methods are essential for purity assessment?
- High-resolution mass spectrometry (HR-MS) : Validates molecular formula (e.g., [M+H] at m/z 435.1122) .
- HPLC-DAD : Quantifies purity (>98%) using a C18 column (acetonitrile/water gradient) .
- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- DoE (Design of Experiments) : Systematically vary solvent (e.g., DMF vs. THF), catalyst (e.g., p-toluenesulfonic acid), and stoichiometry to identify optimal parameters .
- Microwave-assisted synthesis : Reduces reaction time (from 24h to 2h) while maintaining >90% yield .
- In-line FTIR monitoring : Tracks imine formation in real time to prevent over-oxidation .
Advanced: How are crystallographic data discrepancies resolved during structure refinement?
- SHELXL refinement : Apply restraints for disordered ethoxy or trifluoromethyl groups and refine anisotropic displacement parameters .
- Twinned data analysis : Use PLATON to detect pseudo-merohedral twinning and apply HKLF5 format for integration .
- Cross-validation : Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian09) .
Advanced: What computational strategies predict the compound’s biological targets?
- PASS algorithm : Predicts kinase inhibition (Pa > 0.7) and anti-inflammatory activity based on structural similarity to chromene derivatives .
- Molecular docking : AutoDock Vina screens against COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) to identify binding modes and ΔG values .
- MD simulations : Assess target-ligand stability (e.g., 100 ns runs in GROMACS) to prioritize in vitro testing .
Advanced: How do substituent modifications impact structure-activity relationships (SAR)?
- Trifluoromethyl vs. chloro : The -CF group enhances metabolic stability and lipophilicity (logP = 3.2 vs. 2.8 for chloro analogs), improving membrane permeability .
- Ethoxy vs. methoxy : Ethoxy at C8 increases steric bulk, reducing off-target binding (IC for COX-2: 0.45 µM vs. 1.2 µM for methoxy) .
- Imine configuration : Z-isomers show 5–10× higher potency than E-isomers due to optimal hydrogen bonding with Ser530 in COX-2 .
Advanced: What strategies enhance compound stability in biological assays?
- Lyophilization : Store at -80°C in amber vials to prevent photodegradation of the chromene core .
- Cosolvent systems : Use 10% DMSO/PBS (pH 7.4) to maintain solubility (>1 mM) without aggregation .
- Stability profiling : LC-MS/MS monitors degradation products (e.g., hydrolyzed imine) under physiological conditions (37°C, 72h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
